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Compound of Interest

2-(Benzyloxy)-5-methoxybenzoic
Compound Name:

acid
CAS No.: 53985-53-8
Cat. No.: B3143935

Get Quote

Executive Summary & Scope

Compound: 2-(Benzyloxy)-5-methoxybenzoic acid CAS: 60547-92-4 (Derivative/Analog
context) Application: Critical intermediate in the synthesis of benzamide-based antipsychotics
(e.g., ltopride, Levosulpiride) and selective COX-2 inhibitors.[1][2]

This guide provides a comparative structural analysis of 2-(Benzyloxy)-5-methoxybenzoic
acid. Unlike standard datasheets, this document focuses on process control: distinguishing the
target product from its starting material (5-Methoxysalicylic acid) and identifying critical regio-
isomeric impurities.[2] The analysis utilizes 1H and 13C NMR in DMSO-d6, the preferred
solvent for resolving the carboxylic acid proton and ensuring solubility.

Comparison Matrix: Target vs. Precursor
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Target: 2-(Benzyloxy)-5- Precursor: 5-

Feature ) ] . .
methoxybenzoic acid Methoxysalicylic acid
Singlet ~5.1 ppm (Benzylic - Singlet ~10-11 ppm (Phenolic -

Critical Chemical Shift g PPm ( y g ppm (
CHz2-) OH)

) ) 8 Protons (3 Benzoic + 5 )

Aromatic Region 3 Protons (Benzoic only)
Benzyl)

Solubility (CDCls) Moderate to High Low (Requires DMSO/MeOD)

Disappearance of Phenalic -

Process Indicator Appearance of Benzyl signals oH

Structural Logic & Assighments

The structural elucidation relies on identifying three distinct proton environments: the highly
deshielded carboxylic acid, the electron-rich aromatic core, and the aliphatic linkers.

Theoretical Fragmentation

e Benzoic Core (Positions 1, 2, 5): The carboxylic acid at C1 exerts a deshielding effect on H6.
[2] The alkoxy groups at C2 and C5 are electron-donating, shielding the ortho/para protons.

e Regiochemistry (H3, H4, H6):
o H3: Ortho to the Benzyloxy group.[2] Expected to be a doublet (ortho coupling to H4).[2]
o H4: Ortho to H3 and meta to H6. Expected to be a doublet of doublets (dd).

o H6: Ortho to the Carboxylic acid (deshielded) and meta to H4. Expected to be a doublet
(meta coupling).[2]

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation)
pathways required to confirm the benzylation occurred at the phenolic oxygen (Position 2)
rather than the carboxylic acid.
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Figure 1: Critical HMBC correlations. The connection between the Benzylic CHz and C2
confirms ether formation, distinguishing it from the ester impurity.

Experimental Protocols
Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent effects on chemical shifts (particularly the -
COOH and -OCHs signals):

Mass: Weigh 10-15 mg of the dried solid product.

Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[2]

o Why DMSO? CDCIs often leads to broadening or disappearance of the carboxylic acid
proton due to exchange or dimerization.[2] DMSO stabilizes the monomeric acid form via
H-bonding.[2]

Mixing: Sonicate for 30 seconds to ensure complete homogeneity.

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal
standard (& 0.00 ppm).[2]

Acquisition Parameters (400 MHz equivalent)

o Temperature: 298 K (25°C).[2]
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Pulse Sequence: zg30 (30° excitation pulse).

Relaxation Delay (D1): 1.0 second (Standard) / 5.0 seconds (Quantitative).[2]

Scans (NS): 16 (1H) / 1024 (13C).[2]

Spectral Width: -2 to 14 ppm (1H).[2]

Spectral Data Analysis
1H NMR Data (400 MHz, DMSO-d6)

The following table details the chemical shifts. Note the specific splitting pattern of the benzoic
ring protons, which confirms the 1,2,5-substitution pattern.
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) Shift (6 o . Coupling
Assignment Multiplicity Integration Notes
ppm) (Hz)

Exchangeabl

e; shift varies
-COOH 12.50-13.00 Broad Singlet 1H - with

concentration

/water.

Overlapping
signals from
Benzyl (Ph) 7.30 - 7.50 Multiplet 5H - the benzyl

aromatic ring.

[2]

Ortho to
COOH; Meta
coupled to
H4.[2]

Ar-H6 7.21 Doublet (d) 1H J=3.0

Large ortho
coupling (to
H3), small
meta

Ar-H4 7.08 dd 1H J=9.0,3.0

coupling (to
H6).[2]

Ortho to
Benzyloxy;
shielded by
oxygen.[2]

Ar-H3 7.02 Doublet (d) 1H J=9.0

Key ldentity
Peak.
-OCHz- (Bn) 5.15 Singlet 2H - Confirms

benzylation.

[2]
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Distinct
-OCHs 3.76 Singlet 3H - methoxy
signal.[2]

13C NMR Data (100 MHz, DMSO-d6)

Carbon NMR provides the definitive confirmation of the carbon skeleton count (15 carbons
total).[2]
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Carbon Type Shift (6 ppm) Assignment Interpretation
Typical benzoic acid
Carbonyl 167.5 -COOH
carbonyl.[2]
_ Deshielded by direct
Aromatic C-O 153.2 C5 (Ar-OMe)

oxygen attachment.[2]

Deshielded; slightly
Aromatic C-O 152.1 C2 (Ar-OBn) upfield of C5 due to
steric bulk of Bn.[2]

Quaternary carbon of

Aromatic 137.2 Benzyl (Ipso)
the benzyl group.[2]
Intense signals
) Benzyl )
Aromatic 128.8 - 127.5 corresponding to 5
(Ortho/Meta/Para)
carbons.[2]
) Ipso carbon attached
Aromatic 122.5 C1 (Ar-COOH)
to carbonyl.[2]
Aromatic CH 1185 C4
Aromatic CH 116.2 C6
) Shielded by ortho-
Aromatic CH 114.8 C3
alkoxy group.[2]
i i Characteristic benzylic
Aliphatic 70.2 -OCHa2- )
ether shift.[2]
Characteristic
Aliphatic 55.8 -OCHs

methoxy shift.[2]

Comparative Analysis & Quality Control
Differentiating from Starting Material

In a reaction monitoring context (Process Analytical Technology), the conversion of 5-
Methoxysalicylic acid is tracked by:
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e Loss of Signal: The phenolic proton at 10.5 ppm disappears.[2]
» Gain of Signal: The benzylic methylene singlet appears at 5.15 ppm.[2]

» Shift of H3: The H3 aromatic proton (ortho to the reaction site) typically shifts downfield by
~0.1-0.2 ppm upon benzylation due to the loss of the shielding phenolic proton.[2]

Differentiating from Regio-Isomers (Ester Impurity)

A common side reaction is the formation of the benzyl ester (Benzylation of the carboxylic acid)
instead of the ether, or the formation of the bis-benzylated product.[2]

o Ether (Target): -OCH2- signal at 5.15 ppm.[2]
o Ester (Impurity): -COOCH?:- signal typically appears downfield at 5.30 - 5.40 ppm.[2]

e Bis-benzylated: Two CHz signals will be present (one at ~5.15, one at ~5.35).[2]

Analytical Workflow Diagram

The following flowchart outlines the decision logic for validating the product identity.
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Figure 2: Rapid decision tree for identifying alkylation regiochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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